

(Hydroxy(tosyloxy)iodo)benzene basic properties and structure

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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

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An In-depth Technical Guide to **(Hydroxy(tosyloxy)iodo)benzene**: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxy(tosyloxy)iodo)benzene, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound that has established itself as a versatile and powerful reagent in modern organic synthesis.^{[1][2][3]} Its stability as a non-hygroscopic, crystalline solid, coupled with its potent but mild oxidizing properties, makes it an invaluable tool for a wide array of chemical transformations.^[2] This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key applications of **(Hydroxy(tosyloxy)iodo)benzene**, with a focus on experimental details and mechanistic insights relevant to professionals in research and drug development.

Core Properties

(Hydroxy(tosyloxy)iodo)benzene is a stable, colorless solid.^{[2][4]} It is characterized by the presence of a phenyl group, a hydroxyl group, and a tosyloxy group all attached to a central iodine(III) atom.

Physicochemical Properties

The key physicochemical properties of **(Hydroxy(tosyloxy)iodo)benzene** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	27126-76-7	[2][4][5]
Molecular Formula	C ₁₃ H ₁₃ IO ₄ S	[2][5][6]
Molecular Weight	392.21 g/mol	[2][5]
Melting Point	131-137 °C	[4][7][8]
136-138.5 °C	[2]	[2][7]
140-142 °C	[2]	
Appearance	Colorless fine needles or prisms, Crystalline Powder	
Solubility	Sparingly soluble in acetonitrile and dichloromethane at room temperature. Soluble in DMF, alcohols, water, chloroform, and acetic acid.	[2]
pKa	7.59 ± 0.58 (Predicted)	[7]

Structural Information

The molecular structure of **(Hydroxy(tosyloxy)iodo)benzene** has been determined by single-crystal X-ray analysis.[2] The IUPAC name for this compound is [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate.[5] The hypervalent nature of the iodine atom allows it to accommodate more than the usual octet of electrons, leading to a T-shaped geometry around the central iodine atom in many of its derivatives. In the solid state, derivatives of this reagent can exhibit a pseudocyclic structure due to intramolecular interactions between an oxygen atom and the iodine atom.[9]

Structural Identifier	Value	Source(s)
IUPAC Name	[hydroxy(phenyl)- λ^3 -iodanyl] 4-methylbenzenesulfonate	[5]
SMILES	<chem>Cc1ccc(cc1)S(=O)(=O)O--INVALID-LINK--c2ccccc2</chem>	[8]
InChI	1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3	[8]
InChI Key	LRIUKPUCKCECPT-UHFFFAOYSA-N	[8]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of **(Hydroxy(tosyloxy)iodo)benzene** in a laboratory setting. Below are representative protocols for its synthesis and a common application.

One-Pot Synthesis of (Hydroxy(tosyloxy)iodo)benzene

This protocol is adapted from a procedure that utilizes m-chloroperbenzoic acid (m-CPBA) for the one-pot synthesis from an iodoarene.[1]

Materials:

- m-chloroperbenzoic acid (m-CPBA)
- 2,2,2-trifluoroethanol (TFE)
- Iodobenzene
- p-toluenesulfonic acid monohydrate
- Diethyl ether

Procedure:

- A 250-mL round-bottomed flask is charged with m-CPBA (1.0 equiv) and TFE.
- The mixture is sonicated until the m-CPBA is dissolved.
- Iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) are added to the solution.
- The flask is placed in a preheated oil bath at 40 °C and stirred vigorously for 1 hour.
- The solvent is removed under reduced pressure.
- Diethyl ether is added to the residue, and the mixture is stirred for 30 minutes to induce precipitation of the product as a white solid.
- The solid product is collected by suction filtration and washed with diethyl ether.

α -Tosylation of Ketones using (Hydroxy(tosyloxy)iodo)benzene

This protocol describes a general procedure for the α -tosyloxylation of enolizable ketones.[\[10\]](#)

Materials:

- Ketone
- **(Hydroxy(tosyloxy)iodo)benzene**
- Acetonitrile
- Dichloromethane
- Saturated aqueous NaHCO₃ solution
- Water
- Magnesium sulfate (MgSO₄)

- Hexane

Procedure:

- To a solution of the ketone in acetonitrile, **(Hydroxy(tosyloxy)iodo)benzene** (1.0 equiv) is added.
- The reaction mixture is subjected to ultrasound irradiation for 10-30 minutes at 55 °C.
- The solvent is removed in vacuo.
- The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ and then with water.
- The organic layer is dried over MgSO₄ and the solvent is evaporated under reduced pressure.
- The crude product is triturated with hexane to yield the corresponding α -tosyloxy ketone.

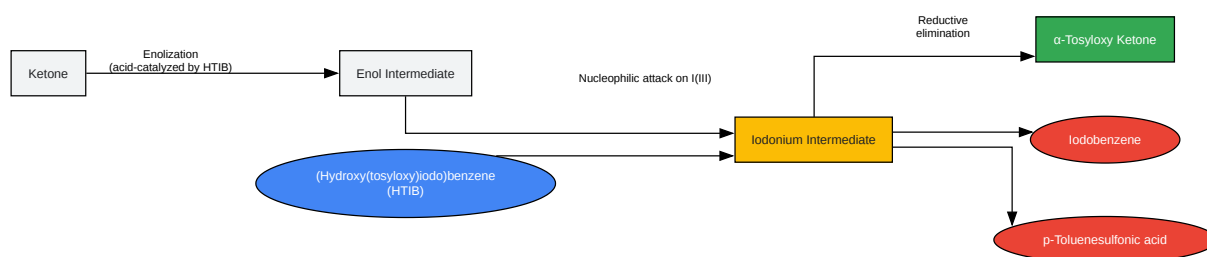
Signaling Pathways and Logical Relationships

The utility of **(Hydroxy(tosyloxy)iodo)benzene** stems from its ability to participate in a variety of reaction pathways, primarily as an electrophile or an oxidant.

Proposed Mechanism for α -Tosylation of Ketones

The α -tosyloxylation of ketones is a cornerstone application of Koser's Reagent.^{[3][11]} The reaction is believed to proceed through the enol or enolate form of the ketone.

(Hydroxy(tosyloxy)iodo)benzene itself can act as a Brønsted acid, catalyzing the enolization of the ketone.^[11]

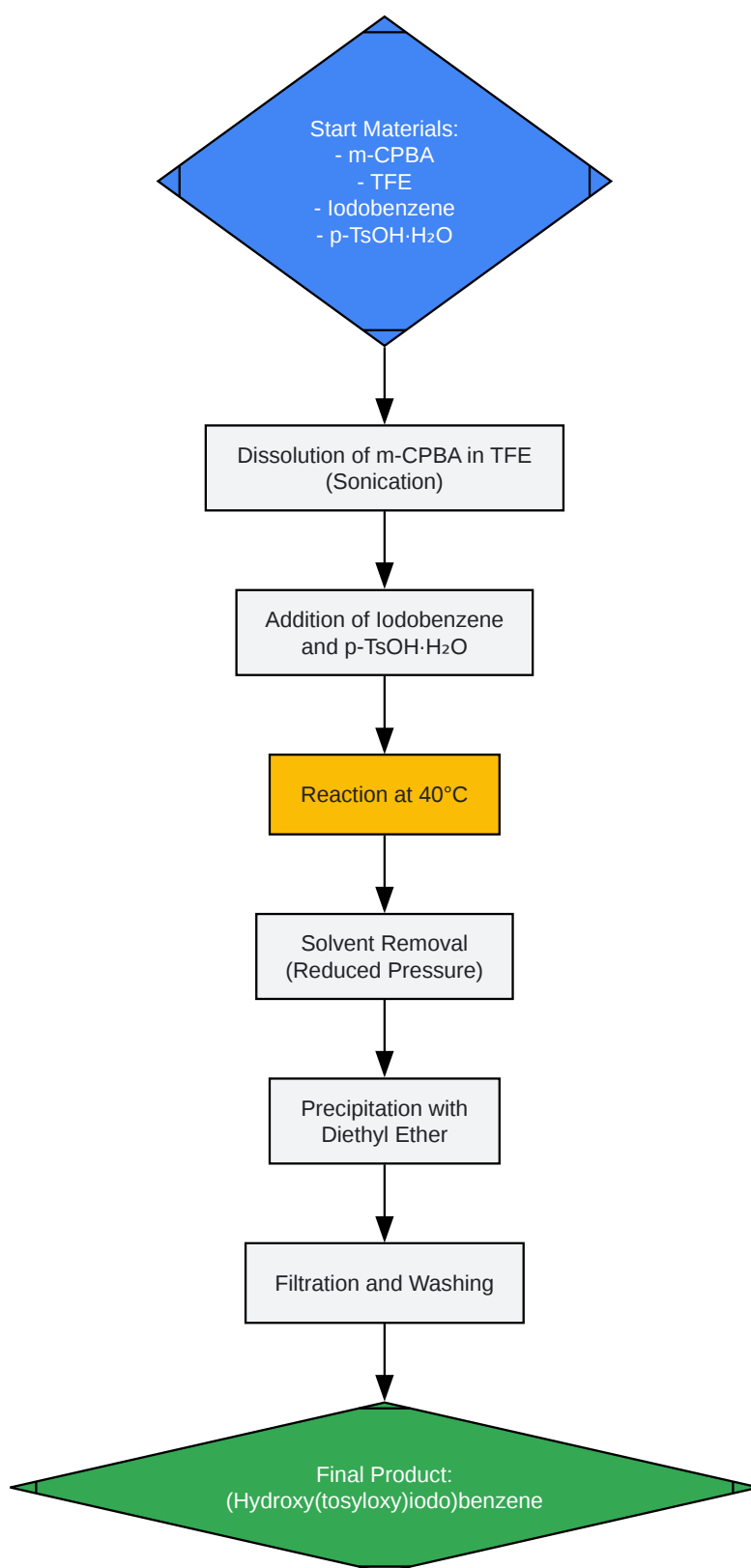


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Caption: Proposed mechanism for the α -tosyloxylation of ketones using HTIB.

Synthetic Workflow for Koser's Reagent

The one-pot synthesis of **(Hydroxy(tosyloxy)iodo)benzene** provides an efficient route to this valuable reagent. The logical flow of this synthesis is depicted below.



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Caption: Workflow for the one-pot synthesis of **(Hydroxy(tosyloxy)iodo)benzene**.

Conclusion

(Hydroxy(tosyloxy)iodo)benzene is a remarkably effective and versatile hypervalent iodine(III) reagent with a broad spectrum of applications in organic synthesis. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for researchers and professionals in drug development and chemical sciences. A thorough understanding of its fundamental properties, structure, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential.

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